molecular formula C17H13ClFNO3S B2965539 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-fluoro-N-phenylbenzamide CAS No. 863021-32-3

2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-fluoro-N-phenylbenzamide

Cat. No.: B2965539
CAS No.: 863021-32-3
M. Wt: 365.8
InChI Key: BIWZDJBOBDHZPF-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-fluoro-N-phenylbenzamide is a benzamide derivative characterized by a benzamide core substituted with chlorine (at position 2) and fluorine (at position 6) on the aromatic ring. The N-phenyl group is further modified by a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety, which introduces a sulfone-containing heterocyclic system. This suggests that the benzamide analog may exhibit higher molecular weight and altered solubility due to the bulkier aromatic substituents.

Properties

IUPAC Name

2-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-6-fluoro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO3S/c18-14-7-4-8-15(19)16(14)17(21)20(12-5-2-1-3-6-12)13-9-10-24(22,23)11-13/h1-10,13H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWZDJBOBDHZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-fluoro-N-phenylbenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzamide core, a chloro group, a fluorophenyl moiety, and a dioxido-dihydrothiophene segment. Its molecular formula is C12H12ClFNO3SC_{12}H_{12}ClFNO_3S with a molecular weight of approximately 285.75 g/mol. The predicted boiling point is around 498.8 °C, and it has a density of approximately 1.450 g/cm³ .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

The mechanism of action involves the compound's ability to interact with specific molecular targets such as enzymes or receptors. Its unique structure allows it to bind effectively to these targets, potentially inhibiting or modulating their activity. This may involve various pathways including signal transduction and metabolic regulation .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : Laboratory experiments have demonstrated that this compound exhibits significant enzyme inhibition in various assays. For example:
    • Cell Viability Assays : The compound was tested against different cancer cell lines, showing varying degrees of cytotoxicity depending on concentration and exposure time.
  • Comparative Analysis : A comparative study highlighted similar compounds with varying biological activities:
    Compound NameStructural FeaturesUnique Aspects
    N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetamideLacks chlorine substitutionFocused on thiophene properties
    2-Chloro-N-(2-methylthienyl)acetamideContains a methyl group instead of dioxidoDifferent biological activity profile
    2-Chloro-N-(phenyl)acetamideSimple acetamide structure without thiopheneBroader range of applications in pharmaceuticals

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Benzamide Derivatives

The benzamide scaffold is a common pharmacophore in agrochemicals and pharmaceuticals. Key comparisons include:

2-Chloro-N-(2-Isopropyl-6-Methylphenyl)-5-Nitrobenzamide (): Substituents: Chloro (position 2), nitro (position 5), isopropyl, and methyl groups. Activity: Modulates RORγ-dependent gene expression (e.g., G6PC) . The isopropyl/methyl groups may improve lipophilicity, whereas the sulfone group in the target compound could enhance water solubility.

N-(2-Chloro-6-Fluorophenyl)-4-(2-Cyano-3-Hydroxybut-2-Enamido)-5-Fluoro-2-Isopropoxybenzamide (): Substituents: Chloro, fluoro, isopropoxy, and cyano-hydroxybutenamido groups. Comparison: The additional isopropoxy and cyano groups likely confer steric bulk and hydrogen-bonding capacity, influencing target binding. The target compound’s dihydrothiophene sulfone may offer conformational rigidity absent in this analog .

Heterocyclic Modifications

  • Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide) ():
    • A benzamide fungicide with trifluoromethyl and isopropoxy substituents.
    • Comparison : The trifluoromethyl group enhances metabolic stability and lipophilicity, whereas the target compound’s sulfone group may reduce membrane permeability but improve solubility .

Acetamide vs. Benzamide Derivatives

  • 2-Chloro-N-(2-Ethyl-6-Methylphenyl)Acetamide (): An acetamide herbicide with ethyl and methyl substituents. This highlights how benzamides (like the target compound) may exhibit stronger target binding due to extended aromatic systems .

Physicochemical Properties (Inferred)

Property Target Compound (Inferred) 2-Chloro-N-(2-Isopropyl-6-Methylphenyl)-5-Nitrobenzamide Flutolanil
Molecular Weight ~350–370 g/mol 340.78 g/mol 323.30 g/mol
Hydrogen-Bond Acceptors 4–5 3 3
Key Functional Groups Cl, F, sulfone, benzamide Cl, NO₂, isopropyl CF₃, isopropoxy
Potential LogP Moderate (2–3) High (~3.5) High (~3.8)

Research Implications and Limitations

  • Structural Insights : The sulfone group in the target compound may improve solubility over nitro- or trifluoromethyl-substituted analogs, but this requires experimental validation.
  • Activity Gaps: No direct evidence links the target compound to pesticidal or pharmaceutical activity. Its dihydrothiophene sulfone moiety is unique among the compared compounds and could confer novel binding modes.

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